methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a chemical compound with diverse applications in scientific research and industry. It is characterized by the presence of a methyl group attached to a 2,4,6-trichlorophenyl ring, which is further bonded to an amine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trichlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted phenyl derivatives.
Scientific Research Applications
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action are often studied using various biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
2,4,6-Trichlorophenylacetic acid: Contains a carboxylic acid group instead of an amine group.
2,4,6-Trichlorophenylmethylamine: Lacks the methyl group attached to the amine.
Uniqueness
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile for various applications in research and industry.
Properties
CAS No. |
2763779-08-2 |
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Molecular Formula |
C8H9Cl4N |
Molecular Weight |
261 |
Purity |
95 |
Origin of Product |
United States |
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